molecular formula C17H27N3O2 B1653031 tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1707361-83-8

tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B1653031
CAS No.: 1707361-83-8
M. Wt: 305.4
InChI Key: JUBKEOFSLJNIQS-UHFFFAOYSA-N
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Description

tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate is a complex organic compound with the molecular formula C17H27N3O2 It is characterized by the presence of a piperidine ring substituted with a pyridin-3-ylmethyl group and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(pyridin-3-ylmethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[[4-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-13-17(6-9-18-10-7-17)11-14-5-4-8-19-12-14/h4-5,8,12,18H,6-7,9-11,13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBKEOFSLJNIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123933
Record name Carbamic acid, N-[[4-(3-pyridinylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707361-83-8
Record name Carbamic acid, N-[[4-(3-pyridinylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707361-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[4-(3-pyridinylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate
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tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate
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